molecular formula C12H14N2O3 B591929 (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate CAS No. 223407-18-9

(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate

Cat. No.: B591929
CAS No.: 223407-18-9
M. Wt: 234.255
InChI Key: DAMJCWMGELCIMI-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-benzyl 2-oxopyrrolidin-3-ylcarbamate is a chiral compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to the nitrogen atom of a 2-oxopyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-benzyl 2-oxopyrrolidin-3-ylcarbamate typically involves the reaction of ®-2-oxopyrrolidine with benzyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to ensure the selectivity of the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-benzyl 2-oxopyrrolidin-3-ylcarbamate can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-benzyl 2-oxopyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides are used in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, alcohol derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-benzyl 2-oxopyrrolidin-3-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of ®-benzyl 2-oxopyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, leading to inhibition or activation of its function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-Butyl 2-oxopyrrolidin-3-ylcarbamate
  • ®-1-(2-oxopyrrolidin-3-yl)-5,6-dihydropyridin-2(1H)-one

Uniqueness

®-benzyl 2-oxopyrrolidin-3-ylcarbamate is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties

Properties

IUPAC Name

benzyl N-[(3R)-2-oxopyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11-10(6-7-13-11)14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMJCWMGELCIMI-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-aminopyrrolidin-2-one (2.70 g, 27 mmol) in water (36 mL) at ambient temperature was added triethylamine (4.12 mL, 29.7 mmol, 1.1 equivalent) followed by the dropwise addition over 15 minutes of a solution of N-(benzyloxycarbonyloxy)succinimide (7.4 g, 29.7 mmol, 1.1 equivalent) in MeCN (20 mL). The mixture was stirred at room temperature for 22 hours. The mixture was evaporated and the residue was partitioned between 0.5 M aqueous NaOH (500 mL) and DCM (600 mL). The aqueous fraction was further extracted with DCM (2×250 mL) and the combined organic extracts were back-washed with water (300 mL), dried (MgSO4) and evaporated to a cream solid which was filtered, dried and evaporated then triturated with ether (50 mL) for 0.5 hours, before being dried at room temperature for 2 hours to give benzyl N-(2-oxopyrrolidin-3-yl)carbamate (D39) 4.4 g (70%);
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.